molecular formula C11H11NO3 B1263640 Acuminatopyrone CAS No. 135038-52-7

Acuminatopyrone

Cat. No. B1263640
CAS RN: 135038-52-7
M. Wt: 205.21 g/mol
InChI Key: VGBBYOCIBXGFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acuminatopyrone is a natural product found in Fusarium acuminatum, Fusarium tricinctum, and Fusarium chlamydosporum with data available.

Scientific Research Applications

Production and Structure Revision

Acuminatopyrone is a metabolite produced by several strains of Fusarium chlamydosporum and F. tricinctus, isolated from various substrates in different countries. Its structure was revised to 4-methoxy-7,8-dimethyl-2H-pyrano[4,3-b]pyridin-2-one, consistent with biosynthetically related compounds produced by the same fungal species (Visconti, Solfrizzo, Fruchier, & Apsimon, 1994).

Metabolic Products of Fusarium acuminatum

This compound, along with chlamydosporol, are metabolic products of a non-toxic strain of Fusarium acuminatum. These compounds contribute to understanding the metabolic pathways and potential applications of substances produced by this fungal species (Grove & Hitchcock, 1991).

Androgenic Potentials of Massularia acuminata

The aqueous extract of Massularia acuminata stem, which may contain this compound, has been studied for its androgenic potential, stimulating male sexual maturation and enhancing normal testicular function. This suggests potential applications in reproductive health and related fields (Yakubu, Akanji, Oladiji, & Adesokan, 2008).

Sexual Behaviour Enhancement in Rats

Another study on Massularia acuminata indicates its potential in enhancing sexual behavior in male rats. This suggests the presence of phytochemicals, possibly including this compound, that have applications in sexual health and aphrodisiacs (Yakubu & Akanji, 2011).

Neuroprotective Effects

Research on the neuroprotective effects of certain compounds, though not directly mentioning this compound, provides context for the exploration of similar metabolites from related species or compounds in neuroprotection and neuropathy treatments (Prasad & Muralidhara, 2014).

Impact on Myelination

Studies on other compounds affecting myelination in animal models could be relevant for understanding the potential neurological impacts of this compound or related substances (Lucia et al., 2018).

Traditional Uses and Pharmacology of Related Species

Research on traditional uses, phytochemistry, and pharmacology of related species, such as Musa acuminata, could provide insights into the potential applications and therapeutic benefits of this compound (Mathew & Negi, 2017).

Anti-Inflammatory Properties

The anti-inflammatory properties of Atropa acuminata have been studied, indicating potential applications of this compound or similar compounds in treating inflammatory disorders (Nisar, Malik, & Zargar, 2013).

properties

CAS RN

135038-52-7

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-methoxy-7,8-dimethylpyrano[3,2-c]pyridin-2-one

InChI

InChI=1S/C11H11NO3/c1-6-7(2)12-5-8-9(14-3)4-10(13)15-11(6)8/h4-5H,1-3H3

InChI Key

VGBBYOCIBXGFIR-UHFFFAOYSA-N

SMILES

CC1=C2C(=CN=C1C)C(=CC(=O)O2)OC

Canonical SMILES

CC1=C2C(=CN=C1C)C(=CC(=O)O2)OC

synonyms

4-methoxy-7,8-dimethyl-2H-pyrano(3,2-c)pyridin-2-one
acuminatopyrone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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